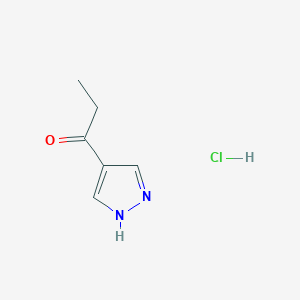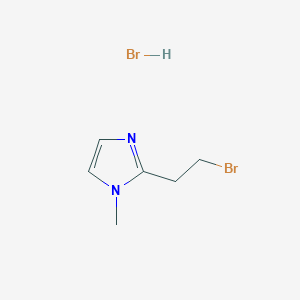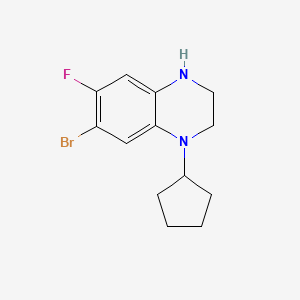
2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone
Overview
Description
“2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . It is a derivative of indole, which is a heterocyclic compound that is structurally similar to benzene and pyrrole .
Synthesis Analysis
The synthesis of “2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone” involves the creation of novel 3-substitue 2-methyl indole analogs . The compound was found to be a good inhibitor with the lowest Ki value for both Acetylcholinesterase enzyme (AChE) and Glutathione S-transferase enzyme (GST) .Molecular Structure Analysis
The molecular structure of “2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone” was analyzed using molecular docking studies . The binding energies of the AChE-3-substitue 2-methyl indole analogs’ complexes were found between −9.3 and −6.0 kcal/mol, and the binding energies of the GST-3-substitue 2-methyl indole analogs’ complexes were also found between −11.1 and −7.5 kcal/mol .Scientific Research Applications
Acetylcholinesterase Inhibition
This compound has been studied for its potential to inhibit Acetylcholinesterase (AChE), an enzyme that plays a crucial role in neurotransmission. AChE inhibitors are sought after for treating neurodegenerative diseases like Alzheimer’s. The compound exhibited good inhibitory activity, suggesting its potential for therapeutic applications .
Glutathione S-Transferase Inhibition
Similarly, it has shown inhibitory effects on Glutathione S-transferase (GST), an enzyme involved in detoxification. GST inhibitors can be used to sensitize cancer cells to chemotherapy by preventing the detoxification of chemotherapeutic agents .
Anticancer Activity
Indole derivatives, including this compound, have been explored for their anticancer properties. They may work by interfering with cell proliferation and inducing apoptosis in cancer cells. This makes them candidates for cancer treatment research .
Antimicrobial Activity
The structural analogs of this compound have been evaluated for their antimicrobial efficacy. They could serve as a basis for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi .
Enzyme Interaction Studies
The compound’s interaction with enzymes has been studied using molecular docking techniques. Understanding these interactions can help in the design of more effective enzyme inhibitors, which are crucial in drug development .
Neuroprotective Applications
Due to its effects on enzymes like AChE, this compound may have neuroprotective properties. It could potentially be used in the treatment of neurodegenerative diseases beyond Alzheimer’s, such as Parkinson’s disease .
Drug Discovery and Development
The compound’s favorable interaction with key enzymes makes it a valuable lead in drug discovery. Its pharmacokinetic properties can be predicted and optimized for better therapeutic efficacy .
Biological Evaluation and Bioinformatics
The compound has been subjected to biological evaluation and bioinformatics analysis to predict its behavior in biological systems. This includes ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, which is essential for understanding its potential as a drug .
Mechanism of Action
- AChE plays a crucial role in the central nervous system, particularly in brain functions. It’s associated with various brain-related medical conditions, including Alzheimer’s disease, Parkinson’s disease, and depression .
- GSTs are part of the cellular antioxidant system. They help scavenge potentially toxic substances by catalyzing the conjugation of reduced glutathione to electrophilic xenobiotics, maintaining cellular homeostasis .
- Structure-Activity Relationship : Molecular docking studies reveal how the compound binds to the enzymes, providing insights into its inhibitory effects .
- GST Pathway : Inhibition of GSTs may impact cellular detoxification processes and oxidative stress response .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Future Directions
The future directions for “2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone” could involve further exploration of its inhibitory activities against AChE and GST enzymes . Additionally, its potential as a therapeutic agent could be investigated, given its structural similarity to indole, a compound found in many pharmaceuticals .
properties
IUPAC Name |
2-azido-1-(2-methyl-1H-indol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-7-11(10(16)6-13-15-12)8-4-2-3-5-9(8)14-7/h2-5,14H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABBFDPMMPHKCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate](/img/structure/B1381614.png)
![2-(3-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1381615.png)
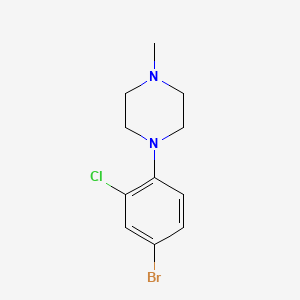
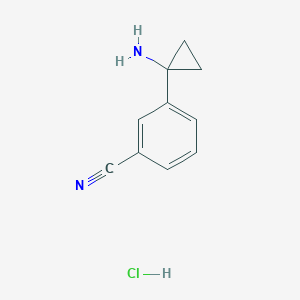


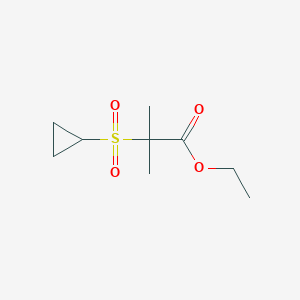
![7-Bromothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1381626.png)
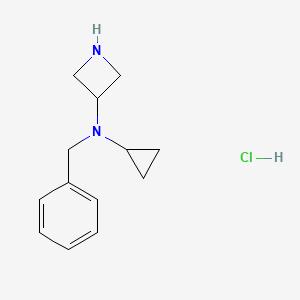
![Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1381629.png)
